molecular formula C11H10BrN3O B8751737 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzamide

3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzamide

Cat. No.: B8751737
M. Wt: 280.12 g/mol
InChI Key: ZAKLJBKWZGTSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C11H10BrN3O/c12-10-5-14-15(7-10)6-8-2-1-3-9(4-8)11(13)16/h1-5,7H,6H2,(H2,13,16)

InChI Key

ZAKLJBKWZGTSSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CN2C=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-((4-bromo-1H-pyrazol-1-yl)methyl)benzoic acid (0.20 g, 0.711 mmol) in THF (3.5 mL) at 0° C. was added N-methylmorpholine (0.086 g, 0.854 mmol), and isobutyl chloroformate (0.107 g, 0.783 mmol) slowly. The reaction was stirred at 0° C. for 1.5 h and ammonium hydroxide (0.249 g, 7.11 mmol) was slowly added. The reaction was allowed to warm to room temperature where it stirred overnight. At the conclusion of this period, the reaction mixture was partitioned between DCM and water. The organic layer was separated, dried over anhydrous Na2SO4, filtered, and concentrated. The resulting residue was purified by flash chromatography (0-100% ethyl acetate:hexanes) to afford the title compound (0.188 g, 94%). LCMS, [M+H]+=280.0.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step One
Quantity
0.107 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0.249 g
Type
reactant
Reaction Step Two
Yield
94%

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